molecular formula C22H29N5O2 B2458186 1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 899994-95-7

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2458186
CAS No.: 899994-95-7
M. Wt: 395.507
InChI Key: USKVQNGJMLDWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibitors

Research on pyridazine analogues, particularly those acting as acetylcholinesterase (AChE) inhibitors, highlights the therapeutic potential of these compounds in treating diseases like Alzheimer's. Structural modifications in certain pyridazine compounds have shown to improve AChE inhibitory activity, offering insights into designing more effective treatments for neurodegenerative diseases (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as those including the pyridazine moiety, have significant importance in pharmaceuticals. Synthesis and structural analysis of these compounds, along with density functional theory calculations and Hirshfeld surface analysis, contribute to understanding their potential in drug development (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

CO2 Capture

Compounds featuring piperazine and related structures have been evaluated for their efficacy in CO2 capture from flue gas, indicating their potential application in environmental technologies. Studies focusing on the optimization of solvent compositions for CO2 capture provide valuable insights into enhancing the efficiency and sustainability of industrial processes (Du, Wang, & Rochelle, 2017).

Dopamine Receptor Agonists

Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and their selectivity for dopamine receptors highlights the pharmacological interest in developing compounds that could potentially treat disorders related to dopamine dysregulation. The discovery of compounds with high affinity and selectivity towards specific dopamine receptor subtypes underscores the therapeutic potential in neuropsychiatric and neurodegenerative disorders (Enguehard-Gueiffier, Hübner, El Hakmaoui, Allouchi, Gmeiner, Argiolas, Melis, & Gueiffier, 2006).

Properties

IUPAC Name

1-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-18-9-11-25(12-10-18)20-7-8-21(24-23-20)26-13-15-27(16-14-26)22(28)17-29-19-5-3-2-4-6-19/h2-8,18H,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKVQNGJMLDWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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